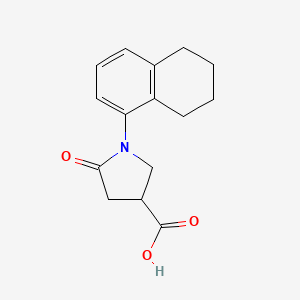

5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid

Description

5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a bicyclic 5,6,7,8-tetrahydronaphthalen-1-yl substituent at the 1-position of the pyrrolidine ring. The core structure includes a 5-oxo (keto) group and a carboxylic acid moiety at the 3-position.

Properties

IUPAC Name |

5-oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11H,1-2,4,6,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJQIBDQYZAXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N3CC(CC3=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with pyrrolidine derivatives. One common method includes the reaction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents include alkyl halides and sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be used to create more intricate organic compounds through various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. |

| Reduction | Reduction with lithium aluminum hydride can yield alcohols or amines. |

| Substitution | Nucleophilic substitution can introduce new functional groups into the molecule. |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound may possess antimicrobial properties against certain pathogens . For example, it was evaluated against multidrug-resistant strains but showed limited effectiveness against Gram-negative bacteria.

- Anti-inflammatory Properties : Ongoing studies are investigating its anti-inflammatory effects, making it a candidate for further pharmaceutical development .

Medicine

The compound is being explored for its potential as a drug candidate:

- Cancer Research : Preliminary studies suggest that derivatives of this compound may have anticancer properties. In vitro tests using A549 human lung adenocarcinoma models indicated varying degrees of cytotoxicity compared to standard treatments like cisplatin .

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Showed some cytotoxic effects; further research needed to establish efficacy and safety. |

| Antimicrobial Activity | Limited effectiveness against tested pathogens; requires further exploration for clinical applications. |

Industry

In industrial applications, this compound is utilized in the production of advanced materials:

- Polymers and Resins : Its chemical structure allows it to be integrated into polymer formulations, enhancing material properties for various applications .

Case Studies

-

Synthesis and Characterization of Derivatives :

- A study published in Pharmaceuticals examined the synthesis of novel derivatives from this compound and assessed their biological activity against cancer cells and pathogens. Results indicated that while some derivatives showed promise as anticancer agents, their antimicrobial efficacy was limited .

-

Oxidative and Reductive Transformations :

- Research highlighted the compound's ability to undergo various transformations under different conditions, showcasing its versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences

The key distinction among the compounds lies in the substituent at the 1-position of the pyrrolidine ring:

- Target compound : 5,6,7,8-Tetrahydronaphthalen-1-yl group (bicyclic, partially hydrogenated naphthalene derivative).

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : Methyl group (simple alkyl substituent) .

- 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3(R,S)-carboxylic acid : (1R)-1-Phenylethyl group (chiral aromatic substituent) .

- 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid : Allyl group (unsaturated alkyl chain) .

The tetrahydronaphthalenyl group introduces significant steric bulk and aromatic character, which may influence binding affinity and metabolic stability. In contrast, the methyl group offers minimal steric hindrance, the phenylethyl group adds chirality and aromaticity, and the allyl group provides a reactive site for further functionalization.

Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid | 5,6,7,8-Tetrahydronaphthalen-1-yl | ~C₁₅H₁₇NO₃ | ~275.3* | Not Available |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Methyl | C₇H₉NO₃ | 159.15 | 42346-68-9 |

| 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3(R,S)-carboxylic acid | (1R)-1-Phenylethyl | C₁₃H₁₅NO₃ | 233.26 | 915302-94-2 |

| 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid | Allyl | C₈H₁₁NO₃ | 169.18 | Not Provided |

*Estimated based on structural similarity.

The tetrahydronaphthalenyl-substituted compound is expected to have a higher molecular weight and lipophilicity (logP) compared to its analogs, which could enhance membrane permeability but reduce aqueous solubility. The phenylethyl-substituted analog exhibits chirality, which is critical for enantioselective interactions in biological systems .

Biological Activity

5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a tetrahydronaphthalene moiety, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 259.30 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| LogP (Octanol-Water Partition) | 1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Synthesis

The synthesis of this compound typically involves the condensation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with pyrrolidine derivatives. Common methods include using dehydrating agents like thionyl chloride under reflux conditions to ensure complete reaction .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro assays demonstrated that compounds similar to this compound can reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table: Anticancer Activity Against A549 Cells

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Compound A | 66 | 25 |

| Compound B | 50 | 15 |

| This compound | Not yet determined | Pending |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of critical enzymatic pathways .

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | < 10 µg/mL |

| Klebsiella pneumoniae | < 20 µg/mL |

| Pseudomonas aeruginosa | < 15 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes and receptors involved in critical signaling pathways. For example, it has been identified as a potential inhibitor of the BACE-1 enzyme, which is implicated in Alzheimer's disease . This interaction suggests a multifaceted mechanism where the compound may exert both anticancer and neuroprotective effects.

Case Study: Anticancer Efficacy

In a recent study published in Molecules, researchers evaluated the anticancer efficacy of various derivatives of pyrrolidine compounds against A549 cells. The study found that modifications in the molecular structure significantly influenced cytotoxicity levels and selectivity towards cancerous versus non-cancerous cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

Case Study: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against resistant strains, providing a basis for further development in combating antibiotic resistance .

Q & A

Q. What advanced separation techniques resolve closely related isomers or degradation products?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Ultra-performance convergence chromatography (UPC²) leverages supercritical CO₂ for high-resolution separations of polar degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.